

S-Methyl Thioacetate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *S-Methyl thioacetate*

Cat. No.: *B074164*

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Authored for researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of **S-Methyl Thioacetate**, covering its physicochemical properties, synthesis protocols, and its role in biochemical pathways.

Core Data Presentation

S-Methyl thioacetate (SMTA) is an organosulfur compound with the chemical formula C_3H_6OS . It is a colorless to pale yellow liquid known for its characteristic sulfurous odor.

Physical and Chemical Constants of S-Methyl Thioacetate

| Property | Value | Source(s) |
|-------------------|----------------------------------|------------------|
| CAS Number | 1534-08-3 | Multiple sources |
| Molecular Formula | C ₃ H ₆ OS | Multiple sources |
| Molecular Weight | 90.14 g/mol | Multiple sources |
| Density | 1.013 - 1.024 g/cm ³ | [1],[2] |
| Melting Point | 96-99 °C | [1],[3] |
| Boiling Point | 97-99 °C | [3] |
| Flash Point | 12 °C (53.6 °F) | [4],[2] |
| Refractive Index | 1.464 | [2] |
| Solubility | Soluble in organic solvents | [5] |

Experimental Protocols

Detailed methodologies for the synthesis of **S-Methyl Thioacetate** are crucial for its application in research and development. Below are summaries of key experimental protocols.

Synthesis from Acetylene and Methane Thiol

This method describes the formation of **S-Methyl thioacetate** under hydrothermal conditions, relevant to prebiotic chemistry studies.

Materials:

- Nickel sulfate hexahydrate (NiSO₄ · 6H₂O)
- Sodium sulfide (Na₂S) solution (1M)
- Sodium hydroxide (NaOH) solution (1M)
- Deionized water (H₂O)
- Methanethiol (CH₃SH)

- Acetylene ($\text{HC}\equiv\text{CH}$)
- Carbon monoxide (CO) (optional)
- 125 ml serum bottles

Procedure:

- A 125 ml serum bottle is charged with 2.0 mmol of $\text{NiSO}_4 \cdot 6\text{H}_2\text{O}$.
- The bottle is sealed with a silicon stopper and deaerated.
- The following are added to the bottle: 1.5 ml of 1M Na_2S , 0.6 mL of 1M NaOH , and 7.9 mL of H_2O .
- 25 mL of CH_3SH and 90 mL of $\text{HC}\equiv\text{CH}$ are introduced into the reaction vessel. Alternatively, 45 mL of $\text{HC}\equiv\text{CH}$ and 45 mL of CO can be used.
- The reaction is carried out for 1 day at 105 °C.
- The product, **S-Methyl thioacetate**, is identified by GC-MS after ethyl acetate extraction.^[6]

General Synthesis of S-Aryl Thioacetates (Adaptable for S-Methyl Thioacetate)

This protocol outlines a general method for the synthesis of thioacetates from a thiol and an acetylating agent.

Materials:

- 2-Methylbenzenethiol (or Methanethiol for SMTA)
- Acetyl chloride or Acetic anhydride
- Pyridine or Triethylamine (base)
- Dichloromethane (DCM) or Diethyl ether (anhydrous solvent)

- Saturated aqueous sodium bicarbonate solution
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

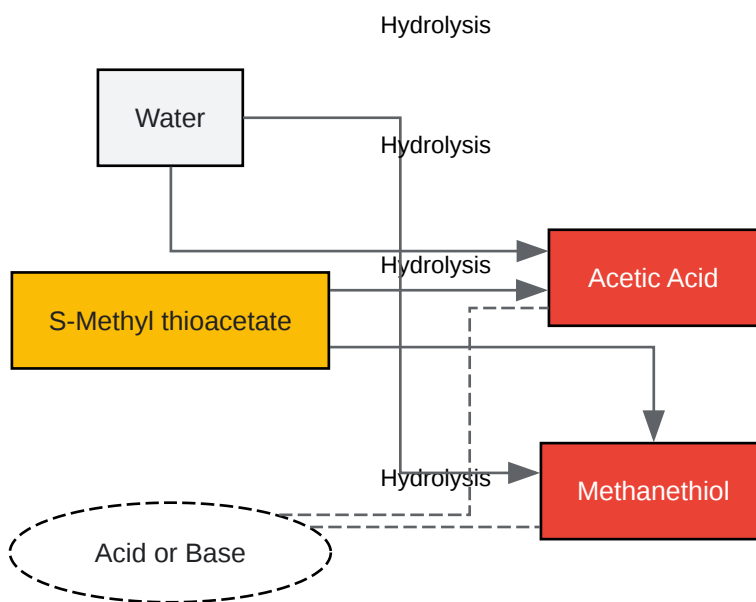
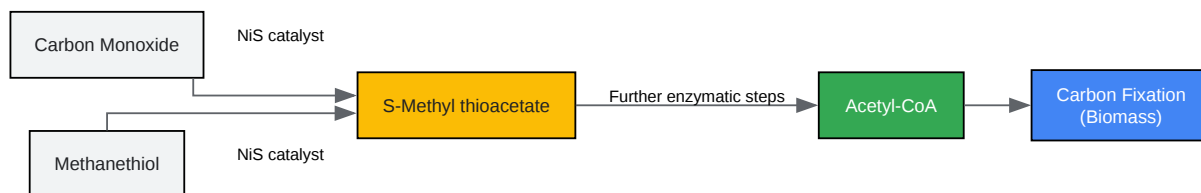
- In a round-bottom flask under an inert atmosphere, dissolve the thiol (1.0 eq) in the chosen anhydrous solvent.
- Cool the solution to 0 °C using an ice bath.
- Slowly add the base (1.1 eq), followed by the dropwise addition of the acetylating agent (1.1 eq).
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
- Combine the organic layers and wash sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[\[1\]](#)

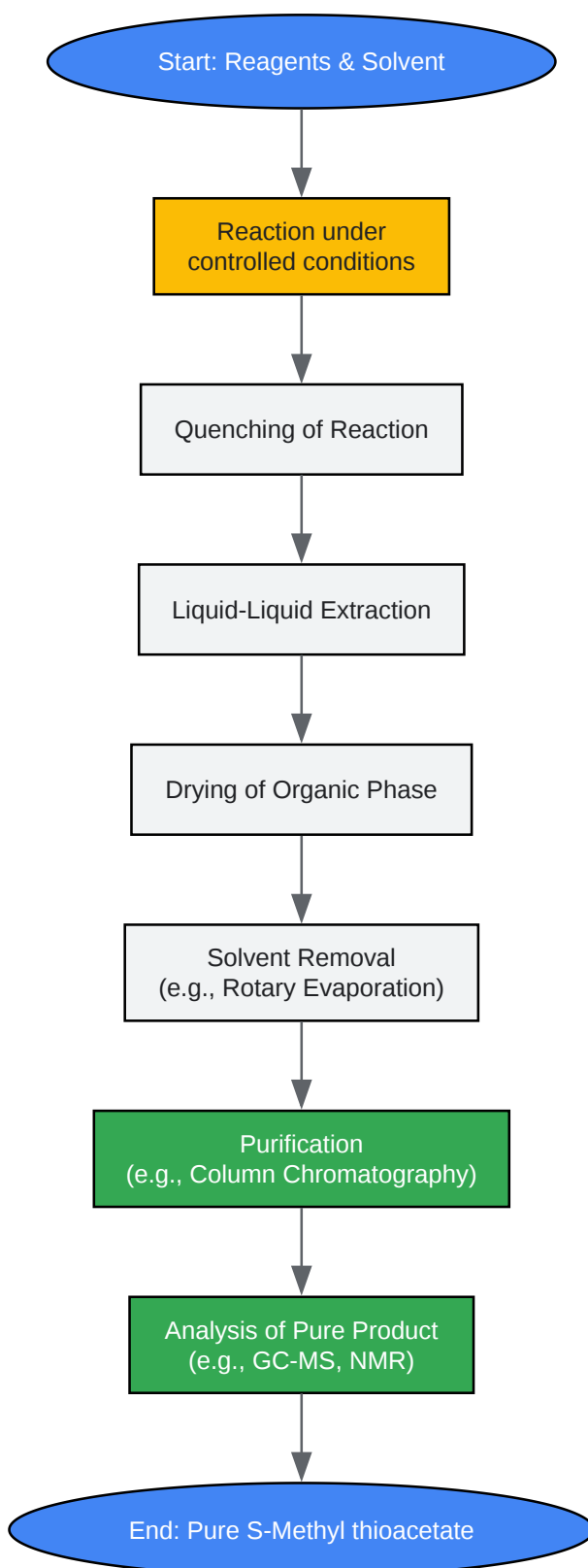
Signaling Pathways and Logical Relationships

S-Methyl thioacetate is implicated in several fundamental biochemical pathways, primarily related to sulfur and carbon metabolism.

Role in the Reductive Acetyl-CoA Pathway

S-Methyl thioacetate is considered a precursor to Acetyl-Coenzyme A (Acetyl-CoA), a central molecule in cellular metabolism. The reductive acetyl-CoA pathway is a key carbon fixation route in some microorganisms.





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